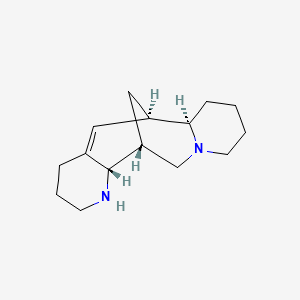
Aloperine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloperine is a quinolizidine-type alkaloid that was first isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L. This compound has been used in traditional herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . This compound has garnered significant attention in recent years for its therapeutic potential in various pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .
Mechanism of Action
Aloperine is an alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties .
Target of Action
This compound’s primary targets include various cellular processes and signaling pathways. It has been found to be associated with the modulation of various signaling pathways in different diseases . This compound targets lysosomes directly in glioma cells .
Mode of Action
This compound exerts therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It inhibits the fusion of autophagosomes with lysosomes and the autophagic flux, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .
Biochemical Pathways
This compound affects various critical biological processes and signaling mechanisms, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It induces cell apoptosis and suppresses tumor migration through these signaling pathways .
Result of Action
This compound inhibits the proliferation of GBM cells by cell cycle arrest and apoptosis . It also induces paraptosis in GBM, verified by classical gene expression changes . This compound has been proven to be an effective therapeutic agent against many human pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .
Action Environment
Biochemical Analysis
Biochemical Properties
Aloperine interacts with various enzymes, proteins, and other biomolecules. It is reported to exert therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It has also been found to be associated with the modulation of various signaling pathways in different diseases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It also modulates various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is associated with the modulation of various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic constriction injury (CCI) mediated neuropathic pain mice models were given this compound treatment, which produced antinociceptive effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It modulates the PI3K/Akt/mTOR pathway by upregulating or downregulating the levels of participants of this pathway . This compound treatment causes inhibition and activation of PI3K/Akt/mTOR to suppress multiple tumors’ growth and reduce the harmful effects of injurious conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aloperine involves several steps, starting from the extraction of the compound from the seeds and leaves of Sophora alopecuroides L. The identified absolute stereochemical structure and configuration of this compound are crucial for understanding the engaged biological processes and the synthesis of this compound-based derivatives . The synthetic routes typically involve the isolation of the alkaloid followed by purification processes to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Sophora alopecuroides L. plants. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then subjected to various purification techniques, such as chromatography, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Aloperine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been studied for their enhanced pharmacological activities. These derivatives are often tested for their efficacy in treating different diseases, including cancer and inflammatory disorders .
Scientific Research Applications
Aloperine has been widely investigated for its therapeutic activities in various fields:
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers explore its potential as a starting material for synthesizing new compounds with improved pharmacological properties .
Biology: In biological research, this compound is used to study its effects on cellular processes such as cell cycle arrest, apoptosis, and autophagy. It has been found to modulate various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .
Medicine: In medicine, this compound is investigated for its potential to treat various diseases, including cancer, viral infections, and cardiovascular and inflammatory disorders. Its anti-inflammatory and antioxidant properties make it a promising candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. Its wide range of biological activities makes it a valuable compound for creating products that promote health and well-being .
Comparison with Similar Compounds
Aloperine is unique among quinolizidine alkaloids due to its broad spectrum of biological activities. Similar compounds include sophoridine, sophocarpine, matrine, oxymatrine, and cytisine . While these compounds also exhibit pharmacological properties, this compound stands out for its potent anti-inflammatory, antioxidant, antibacterial, and antiviral effects .
Properties
CAS No. |
56293-29-9 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(1R,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12?,13-,14-,15-/m1/s1 |
InChI Key |
SKOLRLSBMUGVOY-KBUZWXASSA-N |
SMILES |
[H][C@@]1([C@@](C2)([H])C=C(CCCN3)[C@]3([H])[C@@]2([H])C4)N4CCCC1 |
Isomeric SMILES |
C1CCN2C[C@H]3CC([C@H]2C1)C=C4[C@H]3NCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C=C4C3NCCC4 |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-epi-aloperine Alop1 compound aloperine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


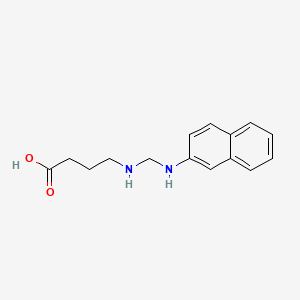

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
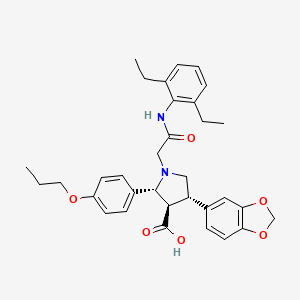


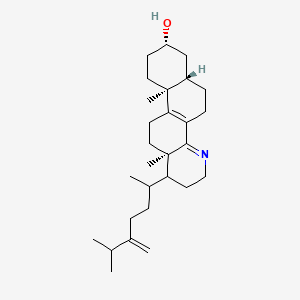
![4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B1664725.png)
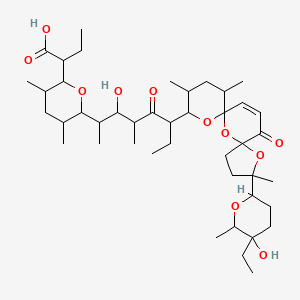
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)




